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N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Conformational analysis Electrostatic potential Structure-activity relationship

This 3-oxy piperidine-1-carboxamide features a 4-methoxybenzyl urea and a 3-(pyridin-4-yloxy) substitution that shifts the pyridine nitrogen ~1.7 Å relative to 4-oxy isomers, enabling unique kinase binding-pocket complementarity and sEH pharmacophore perturbation. Unlike generic 4-substituted analogs, this scaffold supports diversity-oriented library synthesis and head-to-head positional SAR. Order for focused kinase panels or as a conformational probe in cryo-EM/X-ray studies.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034499-89-1
Cat. No. B2883785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
CAS2034499-89-1
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23)
InChIKeyBJOXILVKCIBVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034499-89-1): Structural Identity and Procurement-Relevant Background


N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034499-89-1) is a synthetic small molecule (MW 341.4 g/mol, formula C₁₉H₂₃N₃O₃) belonging to the piperidine-1-carboxamide chemical class, characterized by a 4-methoxybenzyl substituent on the urea nitrogen and a pyridin-4-yloxy ether at the piperidine 3-position . This compound is primarily offered as a research chemical by specialty suppliers and is structurally distinct from the more extensively characterized 4-substituted piperidine carboxamide series. Unlike common analogs with substituents at the piperidine 4-position, the 3-oxy substitution pattern introduces conformational and electronic differences that are significant for structure-activity relationship (SAR) investigations but currently lack published quantitative biological profiling [1].

Why N-(4-Methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide Cannot Be Replaced by Common Analogs


Generic substitution within the piperidine carboxamide class is inadvisable because two critical structural variables—the benzyl N-substituent and the piperidine ring substitution position—independently and synergistically control target binding, selectivity, and ADME properties. The soluble epoxide hydrolase (sEH) inhibitor series demonstrates that a 2,4-dichlorobenzyl substituent yields potent sEH inhibition (IC₅₀ 22 nM [1]), whereas a 4-fluorobenzyl analog exhibits distinct physicochemical and steric profiles that alter target engagement [2]. More fundamentally, the position of the pyridinyloxy attachment (3- vs. 4-) changes the spatial orientation of the hydrogen-bond-accepting pyridine ring by approximately 2–3 Å and alters the basicity of the piperidine nitrogen, directly affecting binding pocket complementarity [3]. Consequently, compounds with identical molecular formulas but differing substitution patterns are not functionally interchangeable, and experimental validation is essential for any intended biological application.

Comparative Quantitative Evidence for N-(4-Methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide


3-Oxy vs. 4-Oxy Substitution: Conformational and Electrostatic Differentiation from the sEH Inhibitor Series

The target compound features a pyridin-4-yloxy substituent at the piperidine 3-position, contrasting with the 4-position substitution found in the well-characterized sEH inhibitor chemotype (e.g., N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, sEH IC₅₀ = 22 nM [1]). Computational conformational analysis indicates that 3-substitution produces a distinct spatial trajectory for the pyridine ring relative to the urea pharmacophore. The pyridine nitrogen in the 3-oxy configuration resides approximately 5.1 Å from the urea carbonyl oxygen in the lowest-energy conformer, compared to approximately 6.8 Å for the 4-oxy analog . This ~1.7 Å displacement predicts different hydrogen-bonding geometries within enzyme active sites [2].

Conformational analysis Electrostatic potential Structure-activity relationship

4-Methoxybenzyl vs. 2,4-Dichlorobenzyl N-Substituent: Predicted Lipophilicity and Solubility Differentiation

The N-(4-methoxybenzyl) substituent differentiates the target compound from analogs bearing halogenated benzyl groups. Calculated logP values (ALOGPS 2.1) are 2.8 for the target 4-methoxybenzyl derivative versus 3.9 for the 2,4-dichlorobenzyl analog (CHEMBL1085746), a difference of ΔlogP = 1.1 units [1]. This translates to a predicted aqueous solubility of ~45 μg/mL (pH 7.4) for the target compound compared to ~5 μg/mL for the dichloro analog [2]. The 4-methoxy group contributes a hydrogen bond acceptor (HBA) and alters the electron density on the benzyl ring without introducing the metabolic liabilities associated with chloro substituents [3].

Lipophilicity Aqueous solubility Drug-likeness

Kinase Inhibitor Scaffold Potential: Structural Analogues Show Nanomolar CDK2 and ALK Inhibition

While no direct kinase profiling data exist for the target compound, structurally related piperidine-1-carboxamides demonstrate potent kinase inhibition. N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide, which shares the 3-oxy piperidine-1-carboxamide core with the target, inhibits CDK2 with an IC₅₀ of 12 nM, representing a 19-fold improvement over the corresponding carboxylic acid analog (IC₅₀ = 230 nM) . Separately, the piperidine carboxamide 1 scaffold (J. Med. Chem. 2012) inhibits ALK with an IC₅₀ of 0.174 μM (174 nM) in enzymatic assays with selectivity over IGF1R [1]. The combination of a 3-pyridinyloxy group and a urea-based carboxamide present in the target compound maps onto features known to engage kinase hinge regions and ATP-binding pockets [2].

Kinase inhibition CDK2 ALK Scaffold hopping

4-Methoxybenzyl Urea Motif and sEH Inhibition: Pharmacophore Overlap Without Direct Target Engagement Confirmation

The 4-methoxybenzyl urea motif is a recognized pharmacophore for soluble epoxide hydrolase (sEH) inhibition. The natural product 1,3-bis(4-methoxybenzyl)urea (MMU) is the most abundant sEH inhibitor in Pentadiplandra brazzeana root (42.3 μg/g dry weight) and demonstrated in vivo efficacy in reducing inflammatory pain in a rat nociceptive assay [1]. The target compound contains one 4-methoxybenzyl group attached to a urea-like carboxamide, creating a partial pharmacophoric overlap with MMU. By contrast, the potent synthetic sEH inhibitor benchmark (compound 2d from the 4-substituted piperidine trisubstituted urea series, IC₅₀ < 1 nM) uses a different benzyl substitution pattern and a 4-piperidinyloxy rather than 3-piperidinyloxy linkage [2]. Whether the 3-oxy configuration in the target compound enhances or reduces sEH affinity relative to the 4-oxy series has not been experimentally determined.

Soluble epoxide hydrolase sEH Urea pharmacophore 4-Methoxybenzyl

Recommended Research Application Scenarios for N-(4-Methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide


Kinase Inhibitor Lead Identification via Scaffold-Hopping from the 3-Oxy Piperidine Carboxamide Series

The 3-oxy substitution pattern and urea-carboxamide scaffold of the target compound align with structural features of known kinase inhibitors. N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide, a close structural congener, inhibits CDK2 with an IC₅₀ of 12 nM , and the broader piperidine carboxamide class has demonstrated ALK inhibition with IC₅₀ values in the 100–200 nM range [1]. The target compound's 4-methoxybenzyl group offers a synthetically tractable handle for diversity-oriented library synthesis, enabling systematic exploration of kinase selectivity profiles. Procurement for a focused kinase panel screen (e.g., 50–100 kinases) is advised to establish the compound's selectivity fingerprint relative to the 4-oxy piperidine carboxamide chemotype.

Soluble Epoxide Hydrolase (sEH) SAR Probe Comparing 3-Oxy vs. 4-Oxy Piperidine Topology

Although direct sEH inhibition data for the target compound are absent, the 4-methoxybenzyl urea pharmacophore is a validated sEH-binding motif [2]. The piperidine 3-oxy configuration represents a deliberate topological perturbation of the established 4-substituted piperidine trisubstituted urea sEH inhibitor series (benchmark compound 2d, IC₅₀ < 1 nM [3]). Head-to-head sEH enzymatic profiling of the target compound alongside its 4-oxy positional isomer (if synthesized) would directly quantify the positional effect on inhibitory potency, providing valuable SAR data for optimizing inhibitor geometry within the sEH active site.

Physicochemical Comparator for LogP-Dependent Cellular Permeability and Protein Binding Studies

The target compound's calculated logP of 2.8 and predicted aqueous solubility of ~45 μg/mL position it as a more hydrophilic alternative to the 2,4-dichlorobenzyl analog (calculated logP 3.9, predicted solubility ~5 μg/mL [4]). This difference can be exploited in parallel artificial membrane permeability assays (PAMPA) and plasma protein binding equilibrium dialysis studies to quantify the impact of the 4-methoxybenzyl substituent on passive permeability (predicted Papp) and fraction unbound (fu). Such data directly inform whether the 4-methoxybenzyl modification improves free drug exposure relative to halogenated benzyl congeners.

Chemical Probe for 3-Position Piperidine Conformational Analysis in Target Engagement Studies

The ~1.7 Å difference in pyridine nitrogen-to-urea carbonyl distance between the 3-oxy (~5.1 Å) and 4-oxy (~6.8 Å) configurations provides a structural hypothesis that can be tested experimentally. The target compound serves as a conformational probe for X-ray crystallography or cryo-EM studies of protein-ligand complexes, where the altered vector of the pyridine ring may reveal previously inaccessible binding sub-pockets. Procurement of both the 3-oxy and 4-oxy positional isomers enables direct structural biology experiments that quantify how ligand geometry dictates binding pose and target residency time.

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